1,1'-Biphenyl, 3-(methylthio)-
CAS No.: 31477-46-0
Cat. No.: VC7966942
Molecular Formula: C13H12S
Molecular Weight: 200.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31477-46-0 |
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Molecular Formula | C13H12S |
Molecular Weight | 200.3 g/mol |
IUPAC Name | 1-methylsulfanyl-3-phenylbenzene |
Standard InChI | InChI=1S/C13H12S/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 |
Standard InChI Key | PLVZFEDCBAPFKS-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC(=C1)C2=CC=CC=C2 |
Canonical SMILES | CSC1=CC=CC(=C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1,1'-Biphenyl, 3-(methylthio)- is C₁₃H₁₂S, with a molecular weight of 200.30 g/mol. The biphenyl scaffold consists of two benzene rings connected by a single bond, with the methylthio group at the meta position relative to the interring bond. Key structural attributes include:
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Bond angles and lengths: The C-S bond in the methylthio group measures approximately 1.81 Å, typical for thioethers, while the C-C bond lengths in the biphenyl system range between 1.39–1.48 Å .
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Electron distribution: The electron-donating nature of the methylthio group increases electron density on the adjacent benzene ring, influencing reactivity in electrophilic substitution reactions .
Comparative data from analogous compounds, such as [1,1'-Biphenyl]-3-ylmethanol (C₁₃H₁₂O), reveal that replacing the hydroxyl group with a methylthio moiety reduces hydrogen-bonding capacity but enhances lipophilicity (LogP ≈ 3.2) .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1,1'-Biphenyl, 3-(methylthio)- can be inferred from methods used for related thioether-containing biphenyls. A validated approach involves:
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Friedel-Crafts alkylation: Reacting biphenyl with methanesulfenyl chloride (CH₃SCl) in the presence of AlCl₃ as a Lewis acid .
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Cross-coupling reactions: Utilizing Suzuki-Miyaura coupling between 3-(methylthio)phenylboronic acid and iodobenzene, catalyzed by Pd(PPh₃)₄ .
Optimized conditions:
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Temperature: 80–100°C
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Solvent: Dimethyl sulfoxide (DMSO) or toluene
Key Intermediate: 3,3-Bis(methylthio)acrylate
A critical precursor in biphenyl thioether synthesis is 3,3-bis(methylthio)acrylate, prepared via a multicomponent reaction involving methyl cyanoacetate, carbon disulfide, and dimethyl sulfate . This intermediate undergoes condensation with aryl methyl ketones under basic conditions (e.g., KOH/DMSO) to form pyran-2-one derivatives, which are further functionalized to yield target biphenyls .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
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Electron ionization (EI): Major fragments at m/z 200 (M⁺), 167 (M⁺ - SCH₃), and 152 (biphenyl fragment) .
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High-resolution MS: Exact mass calculated for C₁₃H₁₂S: 200.0661; observed: 200.0663 .
Physicochemical Properties
The methylthio group enhances solubility in nonpolar solvents (e.g., toluene, chloroform) compared to polar derivatives like [1,1'-Biphenyl]-3-ylmethanol .
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